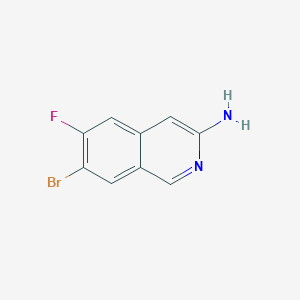

7-Bromo-6-fluoroisoquinolin-3-amine

Description

7-Bromo-6-fluoroisoquinolin-3-amine is a halogenated isoquinoline derivative with bromine and fluorine substituents at the 7th and 6th positions, respectively, and an amine group at the 3rd position.

Propriétés

IUPAC Name |

7-bromo-6-fluoroisoquinolin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFN2/c10-7-1-6-4-13-9(12)3-5(6)2-8(7)11/h1-4H,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWNAOAKMROVLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(N=CC2=CC(=C1F)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-6-fluoroisoquinolin-3-amine typically involves multi-step organic reactions. One common method includes the bromination and fluorination of isoquinoline derivatives. The reaction conditions often involve the use of bromine and fluorine sources under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its application in pharmaceutical research .

Analyse Des Réactions Chimiques

Types of Reactions

7-Bromo-6-fluoroisoquinolin-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used.

Electrophilic Substitution: Reagents like bromine (Br₂) and fluorine (F₂) under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted isoquinolines, which can be further modified for specific applications in medicinal chemistry .

Applications De Recherche Scientifique

7-Bromo-6-fluoroisoquinolin-3-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mécanisme D'action

The mechanism of action of 7-Bromo-6-fluoroisoquinolin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Molecular Comparisons

The table below compares key parameters of 7-Bromo-6-fluoroisoquinolin-3-amine with two analogs: 6-Bromo-8-fluoroisoquinolin-3-amine (isoquinoline scaffold) and 8-Amino-3-bromo-6-fluoroquinoline (quinoline scaffold).

*Molecular weight inferred from analogs.

Key Observations:

- Substituent Positioning: The placement of bromine and fluorine significantly alters the compounds’ electronic and steric profiles.

- Scaffold Differences: Quinoline vs. isoquinoline scaffolds influence ring geometry and intermolecular interactions. The quinoline derivative () may exhibit distinct solubility and metabolic stability compared to isoquinoline analogs .

Physicochemical and Stability Properties

- Solubility and Storage: 6-Bromo-8-fluoroisoquinolin-3-amine requires preparation in specific solvents (e.g., DMSO) and storage at -80°C (6-month stability) or -20°C (1-month stability). Heating to 37°C and sonication improve solubility . No data are provided for the target compound, but similar protocols may apply.

- Purity: The 6-Bromo-8-fluoro analog has >98% purity, validated via COA and SDS , whereas the quinoline derivative’s purity is unspecified .

Activité Biologique

7-Bromo-6-fluoroisoquinolin-3-amine is a heterocyclic aromatic compound notable for its unique molecular structure, characterized by the presence of bromine and fluorine substituents on the isoquinoline framework. Its molecular formula is C9H6BrFN2, with a molecular weight of approximately 241.06 g/mol. This compound has garnered attention in medicinal chemistry due to its significant biological activities, particularly in the realms of antimicrobial and anticancer research.

The specific substitution pattern of bromine at the 7-position and fluorine at the 6-position enhances the compound's reactivity and biological efficacy. The presence of these halogen atoms influences both its chemical properties and interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C9H6BrFN2 |

| Molecular Weight | 241.06 g/mol |

| Structural Features | Bromine and Fluorine at specific positions on the isoquinoline ring |

Antimicrobial Properties

Research indicates that this compound exhibits potent antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism of action involves interference with bacterial metabolic pathways, likely through interaction with critical enzymes.

Anticancer Potential

The compound has also been investigated for its anticancer properties. It demonstrates significant activity against several cancer cell lines, influencing processes such as apoptosis and cell proliferation. The interaction with cytochrome P450 enzymes suggests a role in modulating drug metabolism, which could enhance its therapeutic efficacy in cancer treatments.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets within cells. This binding can modulate enzyme activity and alter metabolic pathways, leading to various biological effects:

- Interaction with Cytochrome P450 Enzymes : The compound's interaction with these enzymes may influence drug metabolism and efficacy.

- Influence on Apoptosis : By affecting apoptotic pathways, it can induce cell death in cancerous cells.

- Cell Proliferation Modulation : It can inhibit or promote cell growth depending on the context, which is crucial in cancer therapy.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Antimicrobial Study : A study demonstrated that this compound effectively inhibited the growth of E. coli and Staphylococcus aureus, suggesting its potential utility in treating bacterial infections.

- Anticancer Activity : In vitro studies revealed that this compound exhibited cytotoxic effects against human breast cancer cells (MCF-7) with an IC50 value in the low micromolar range .

- Mechanistic Insights : Research indicated that the compound's anticancer effects are mediated through the induction of apoptosis via the intrinsic pathway, as evidenced by increased levels of pro-apoptotic factors .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Similarity Index | Notable Properties |

|---|---|---|

| 6-Bromo-8-fluoroisoquinolin-3-amine | 0.90 | Similar antimicrobial activity |

| 6-Bromo-4-chloro-7-fluoroisoquinolin-3-amine | 0.88 | Different interaction profile |

| 1,6-Dibromoisoquinolin-3-amine | 0.90 | Enhanced reactivity but varied biological effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.